An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Halogenated indoles, in particular, serve as versatile intermediates, offering avenues for further molecular elaboration through cross-coupling reactions. 5-Bromo-1H-indole-2-carbonitrile, a member of this class, presents a unique combination of a reactive nitrile group and a strategically placed bromine atom on the indole core. This dual functionality makes it a valuable precursor for the synthesis of novel heterocyclic systems with potential therapeutic applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-1H-indole-2-carbonitrile. Recognizing that this compound is a specialized intermediate, this document goes beyond a simple data sheet. It offers insights into the rationale behind experimental design for property determination and provides detailed, actionable protocols for researchers to characterize this and similar molecules in their own laboratories.
I. Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular structure and key identifiers.
Table 1: Molecular Identity of 5-Bromo-1H-indole-2-carbonitrile
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-1H-indole-2-carbonitrile | [1] |
| CAS Number | 902772-13-8 | [1] |
| Molecular Formula | C₉H₅BrN₂ | [1] |
| Molecular Weight | 221.06 g/mol | [2] |
| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C#N | [1] |
II. Physicochemical Properties: Knowns and Predictions
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing everything from reaction conditions to bioavailability. While experimental data for 5-Bromo-1H-indole-2-carbonitrile is not extensively reported in the public domain, we can infer and predict certain characteristics based on its structure and data from closely related analogues.
Table 2: Summary of Physicochemical Properties
| Property | Value (Experimental/Predicted) | Remarks and Comparative Insights |
| Melting Point | Not Experimentally Determined | The related compound, 5-bromoindole, has a melting point of 90-92 °C. The introduction of the electron-withdrawing nitrile group at the 2-position may influence crystal packing and is expected to result in a higher melting point. |
| Boiling Point | Not Experimentally Determined | A rough estimate for the boiling point of 5-bromoindole is 228.5 °C. Due to its higher molecular weight and polarity, the boiling point of 5-Bromo-1H-indole-2-carbonitrile is expected to be significantly higher. |
| Solubility | Aqueous: Predicted to be low. Organic Solvents: Soluble in DMSO and DMF.[3] | The indole core imparts some lipophilicity, while the nitrile and N-H groups contribute to polarity. Solubility in polar aprotic solvents like DMSO and DMF is expected to be good, which is common for such heterocyclic compounds.[3] |
| pKa | Not Experimentally Determined | The N-H proton of the indole ring is weakly acidic. The presence of the electron-withdrawing nitrile group at the 2-position is expected to increase the acidity (lower the pKa) compared to unsubstituted indole. |
| LogP (XLogP3) | 2.8 (Computed) | This value suggests a moderate lipophilicity, which is often favorable for drug candidates. [1] |
| Hydrogen Bond Donors | 1 (Computed) | [1] |
| Hydrogen Bond Acceptors | 2 (Computed) | [1] |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a useful guideline for predicting the oral bioavailability of a drug candidate.[4][5] Let's evaluate 5-Bromo-1H-indole-2-carbonitrile against these criteria:
-
Molecular Weight: 221.06 g/mol (< 500) - Pass
-
LogP: 2.8 (< 5) - Pass
-
Hydrogen Bond Donors: 1 (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 2 (≤ 10) - Pass
III. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Indole N-H Proton: A broad singlet in the downfield region (typically > 10 ppm), characteristic of the acidic proton on the nitrogen of the indole ring.
-
Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns. The proton at C4 is expected to be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The proton at C3 will likely appear as a singlet.
-
Chemical Shifts: The electron-withdrawing nature of the nitrile group at C2 will deshield the proton at C3, causing it to appear at a higher chemical shift compared to unsubstituted indole. The bromine at C5 will also influence the chemical shifts of the adjacent protons.
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon: A characteristic peak in the range of 115-125 ppm.
-
Indole Carbons: Nine distinct signals corresponding to the carbons of the indole ring system. The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effects. The chemical shifts of C2 and C3 will be affected by the nitrile substituent.
B. Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.
-
C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the fingerprint region below 900 cm⁻¹.
C. Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (221.06). Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of HCN from the pyrrole ring. The nitrile group may also be lost as a radical.
IV. Experimental Protocols for Physicochemical Property Determination
For a research scientist, the ability to experimentally determine the physicochemical properties of a novel compound is a fundamental skill. The following section provides detailed, step-by-step methodologies for characterizing 5-Bromo-1H-indole-2-carbonitrile.
A. Synthesis of 5-Bromo-1H-indole-2-carbonitrile
A common route to synthesize indole-2-carbonitriles is through the dehydration of the corresponding aldoxime. This can be achieved from the commercially available 5-bromo-1H-indole-2-carboxaldehyde.
Caption: A general workflow for the synthesis of 5-Bromo-1H-indole-2-carbonitrile.
Step-by-Step Protocol:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carboxaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to Nitrile:
-
In a clean, dry round-bottom flask, add the synthesized 5-bromo-1H-indole-2-carboxaldoxime.
-
Add acetic anhydride (5-10 equivalents) and heat the mixture at reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 5-Bromo-1H-indole-2-carbonitrile.
-
B. Determination of Melting Point
The melting point is a crucial indicator of purity.
Caption: Workflow for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Ensure the sample of 5-Bromo-1H-indole-2-carbonitrile is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting point range (1-2 °C) is indicative of a pure compound.
C. Determination of Solubility
Understanding a compound's solubility in various solvents is critical for reaction setup, purification, and formulation.
Step-by-Step Protocol (Qualitative):
-
To a series of small test tubes, add approximately 10 mg of 5-Bromo-1H-indole-2-carbonitrile.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide).
-
Vortex each tube for 30 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
-
For sparingly soluble samples, gentle heating can be applied to assess solubility at elevated temperatures.
Step-by-Step Protocol (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of 5-Bromo-1H-indole-2-carbonitrile to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
V. Stability and Storage
Based on the properties of related bromo-indole compounds, 5-Bromo-1H-indole-2-carbonitrile should be handled with the following considerations:
-
Light Sensitivity: Brominated aromatic compounds can be light-sensitive. It is recommended to store the solid compound and any solutions in amber vials or protected from light.[3]
-
Thermal Stability: While no specific data is available, indole derivatives are generally stable at room temperature. However, for long-term storage, keeping the compound in a cool, dry place is advisable.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature. For long-term storage, refrigeration (-20°C) is recommended.
VI. Conclusion
5-Bromo-1H-indole-2-carbonitrile is a promising building block for medicinal chemistry, possessing favorable drug-like properties. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on computed data, analysis of related compounds, and, most importantly, detailed experimental protocols. By following the methodologies outlined herein, researchers can confidently synthesize and characterize this and other novel indole derivatives, paving the way for the discovery of new therapeutic agents.
VII. References
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Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
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NodePit. (n.d.). Lipinski's Rule-of-Five. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
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Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1353.
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MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5183.
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ResearchGate. (2016). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
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PubChem. (n.d.). 5-Bromo-1H-indole-2-carbonitrile. Retrieved from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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PubChem. (n.d.). 5-bromo-1-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]
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Mayr, H., Ofial, A. R., & Kempf, B. (2005). Nucleophilic reactivities of indoles. Journal of the American Chemical Society, 127(44), 15487–15495.
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Olgen, S., Kiliç, Z., Ada, A. O., & Coban, T. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of enzyme inhibition and medicinal chemistry, 22(4), 457–462.
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USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 16(33), 6041-6060.
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